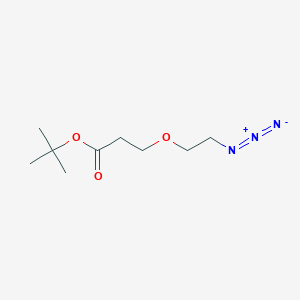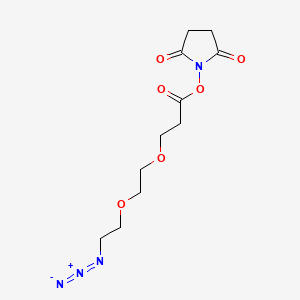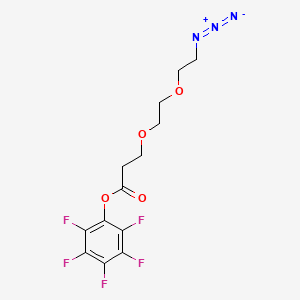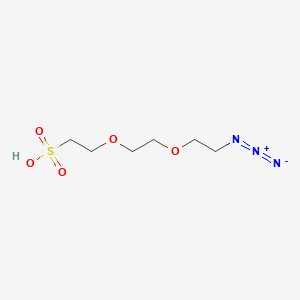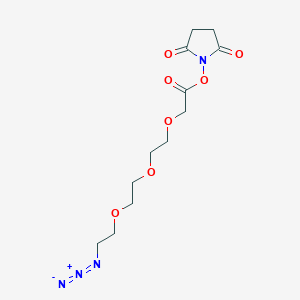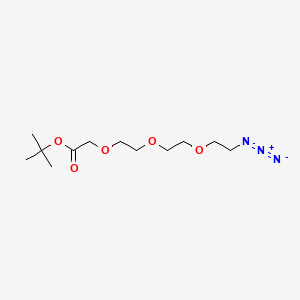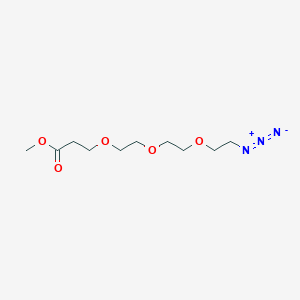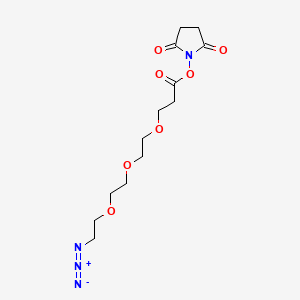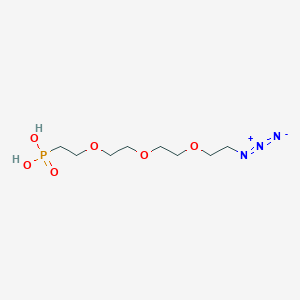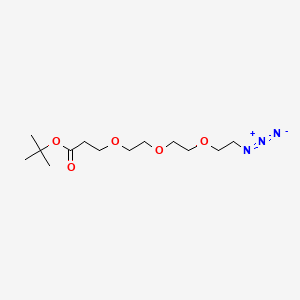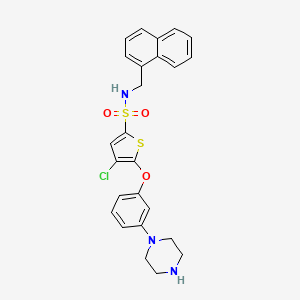
B355252
Descripción general
Descripción
Aplicaciones Científicas De Investigación
B355252 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Efectos Antiinflamatorios: This compound suprime la neuroinflamación inducida por lipopolisacárido en el cerebro del ratón, reduciendo la activación de microglia y astrocitos y mitigando el daño del tejido cerebral.
Enfermedad de Parkinson: Los estudios in vitro han demostrado que this compound protege las células neuronales contra la muerte celular inducida por 6-hidroxidopamina, un modelo para la enfermedad de Parkinson.
Isquemia Cerebral: El compuesto ha mostrado potencial para mejorar la pérdida neuronal y las respuestas inflamatorias en un modelo de rata de isquemia cerebral.
Mecanismo De Acción
B355252 ejerce sus efectos a través de varios mecanismos:
Protección Mitocondrial: El compuesto inhibe la fisión mitocondrial y previene la translocación nuclear del factor inductor de apoptosis, protegiendo así las células neuronales del estrés inducido por glutamato.
Reducción de Especies Reactivas de Oxígeno (ROS): This compound atenúa la producción de especies reactivas de oxígeno, que son dañinas para las células neuronales.
Inhibición de Vías Inflamatorias: El compuesto suprime marcadores y citoquinas piróptóticos clave, reduciendo la neuroinflamación.
Modulación de los Niveles de Calcio: This compound ayuda a restaurar los niveles de calcio intracelular, previniendo la despolarización mitocondrial y la apoptosis neuronal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
B355252 fue sintetizado en 2010 por el Dr. Williams en la Universidad Central de Carolina del Norte. . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar el rendimiento y la pureza del producto deseado.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis probablemente sigue protocolos de síntesis orgánica de varios pasos similares a los utilizados en entornos de laboratorio. Escalar la producción implicaría optimizar las condiciones de reacción, utilizar equipos de grado industrial y garantizar el cumplimiento de las normas de seguridad y medioambientales.
Análisis De Reacciones Químicas
Tipos de Reacciones
B355252 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, lo que podría alterar su actividad biológica.
Sustitución: this compound puede experimentar reacciones de sustitución, donde átomos o grupos específicos dentro de la molécula son reemplazados por otros átomos o grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir diferentes derivados de sulfonamida.
Comparación Con Compuestos Similares
B355252 es único en su combinación de propiedades neuroprotectoras y antiinflamatorias. Los compuestos similares incluyen:
Derivados de Fenoxitiofeno: Otros derivados de sulfonamida de fenoxitiofeno pueden compartir algunas propiedades neuroprotectoras, pero pueden no exhibir el mismo nivel de eficacia en la reducción de la neuroinflamación.
Agonistas del Receptor del Factor de Crecimiento Nervioso (NGF): Compuestos que potencian el crecimiento de neuritas inducido por NGF, similar a this compound, pero pueden diferir en sus objetivos moleculares y vías específicas.
Propiedades
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261576-81-1 | |
| Record name | B 355252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1261576-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the mechanism of action of B355252 in protecting neurons?
A1: this compound exhibits neuroprotective effects through various mechanisms, including:
- Modulation of mitochondrial dynamics: this compound influences the balance between mitochondrial fusion and fission, processes crucial for neuronal health. In models of glutamate toxicity and cobalt chloride-induced stress, this compound was shown to restore the balance between fusion and fission proteins, preventing mitochondrial dysfunction and subsequent cell death. [, ]
- Regulation of autophagy: this compound was found to limit excessive autophagy induced by cobalt chloride, which can contribute to neuronal damage. []
- Activation of ERK3 signaling pathway: In glutamate-induced toxicity, this compound was observed to prevent the decline of phosphorylated ERK3 and its downstream targets, suggesting a potential role in promoting neuronal survival. []
Q2: What are the effects of this compound on neuroinflammation?
A2: Research suggests that this compound possesses anti-neuroinflammatory properties. In a study using lipopolysaccharide (LPS) to induce inflammation in mice, this compound intervention was shown to:
- Improve behavioral deficits associated with LPS administration. []
- Mitigate brain tissue damage caused by inflammation. []
- Suppress the activation of microglia and astrocytes, key players in the inflammatory response in the brain. []
- Reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, further highlighting its potential as an anti-inflammatory agent. [, ]
Q3: Has this compound demonstrated efficacy in animal models of neurological disorders?
A3: Yes, this compound has shown promise in preclinical studies:
- Cerebral ischemia: In a rat model of cerebral ischemia, this compound demonstrated significant neuroprotection, reducing neuronal loss, attenuating DNA damage, and decreasing reactive oxygen species (ROS) production. [] It also improved behavioral outcomes and reduced inflammatory responses in this model. []
- Parkinson's disease: Preliminary research suggests that this compound might offer neuroprotection in an in vitro model of Parkinson's disease. [, ]
Q4: What is the significance of this compound being a nerve growth factor (NGF) potentiator?
A4: this compound acts as a potentiator of NGF-induced neurite outgrowth. [] NGF is crucial for the survival and function of neurons, particularly in the central and peripheral nervous systems. By enhancing the effects of NGF, this compound may promote neuronal survival and potentially contribute to the regeneration of damaged neurons.
Q5: What are the potential advantages of this compound over existing neuroprotective strategies?
A5: While further research is needed, some potential advantages of this compound include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


